[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a fluorophenyl group and a pyrazolyl group connected via a methylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 1-propyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then reduced using a suitable reducing agent like sodium borohydride to yield the desired amine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazolyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- [(3-chlorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- [(3-bromophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- [(3-methylphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H18FN3 |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H18FN3/c1-2-6-18-11-13(10-17-18)9-16-8-12-4-3-5-14(15)7-12/h3-5,7,10-11,16H,2,6,8-9H2,1H3 |
InChI Key |
ZUCUOHDTGCYVEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.